Isopentyl Pentyl Phthalate-d4
Description
Contextualization of Phthalate (B1215562) Esters within Industrial and Environmental Science Research
Phthalate esters, or phthalates, are synthetic chemicals widely used as plasticizers to enhance the flexibility, durability, and longevity of plastics, particularly polyvinyl chloride (PVC). sapub.orgaccustandard.com Their applications are extensive, ranging from food packaging, medical devices, and building materials to cosmetics, personal care products, and toys. sapub.orgfrontiersin.orgaccustandard.com Because phthalates are not chemically bound to the polymer matrix, they can leach, migrate, or evaporate into the environment, leading to widespread contamination of air, water, soil, and sediment. sapub.orgiwaponline.comresearchgate.net
The ubiquitous nature of phthalates and their potential as endocrine-disrupting chemicals have raised significant environmental and health concerns, prompting extensive research into their occurrence, fate, and effects. sapub.orgfrontiersin.orgiwaponline.com This has led to regulatory actions and restrictions on the use of certain phthalates, particularly in products for children. accustandard.comindustrialchemicals.gov.au
The Role of Deuterated Analogs in Modern Analytical Chemistry and Environmental Monitoring
Deuterated analogs, also known as stable isotope-labeled internal standards, are crucial in modern analytical chemistry, especially in techniques like mass spectrometry (MS). clearsynth.com In these compounds, one or more hydrogen atoms are replaced by deuterium (B1214612), a stable isotope of hydrogen. clearsynth.com This substitution results in a compound that is chemically identical to the analyte of interest but has a higher molecular weight. pubcompare.ai
The use of deuterated standards offers several advantages in quantitative analysis:
Improved Accuracy and Precision: They help to correct for variations in sample preparation and instrumental analysis, including matrix effects where other components in a sample can interfere with the measurement. clearsynth.comresolvemass.ca
Reliable Quantification: By adding a known amount of the deuterated standard to a sample, scientists can accurately determine the concentration of the unlabeled target compound by comparing their respective signal intensities. clearsynth.com
Method Validation: Deuterated standards are essential for validating the robustness and reliability of analytical methods. clearsynth.com
Significance of Isopentyl Pentyl Phthalate-d4 as a Research Tool
This compound serves as an internal standard for the quantification of Isopentyl Pentyl Phthalate and other related phthalates in various environmental and biological samples. mdpi.comsigmaaldrich.com Its use is critical for obtaining accurate and reliable data in studies monitoring human exposure and environmental contamination. The development of analytical methods using deuterated standards like this compound is crucial for enforcing regulations and understanding the environmental behavior of these compounds. mdpi.comsciforum.net
Scope and Objectives of Academic Inquiry on this compound
Academic research involving this compound primarily focuses on:
Developing and validating analytical methods for the detection and quantification of phthalates in complex matrices such as cosmetics, textiles, and environmental samples. mdpi.comresearchgate.net
Investigating the occurrence and levels of phthalates in the environment to assess the extent of contamination and potential risks.
Studying the migration of phthalates from consumer products to understand the pathways of human exposure.
Supporting regulatory monitoring by providing reliable analytical standards for compliance testing. lgcstandards.com
Properties
CAS No. |
1346600-89-2 |
|---|---|
Molecular Formula |
C18H26O4 |
Molecular Weight |
310.426 |
IUPAC Name |
2-O-(3-methylbutyl) 1-O-pentyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H26O4/c1-4-5-8-12-21-17(19)15-9-6-7-10-16(15)18(20)22-13-11-14(2)3/h6-7,9-10,14H,4-5,8,11-13H2,1-3H3/i6D,7D,9D,10D |
InChI Key |
MCXWUHMDAJQKBI-NECLWFIRSA-N |
SMILES |
CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)C |
Synonyms |
1,2-Benzenedicarboxylic Acid-d4 1-(3-Methylbutyl) 2-pentyl Ester; _x000B_1,2-Benzenedicarboxylic Acid-d4 3-Methylbutyl Pentyl Ester; |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Methodologies of Isopentyl Pentyl Phthalate D4
Advanced Synthetic Routes for Deuterated Phthalate (B1215562) Esters
The synthesis of Isopentyl Pentyl Phthalate-d4 involves specialized methods to introduce deuterium (B1214612) atoms into the molecule with high efficiency and precision. These methods are crucial for producing a standard with the desired isotopic enrichment for analytical applications.
Specific Isotopic Incorporation Strategies for Deuterium at the Phenyl Ring
A common and efficient strategy for synthesizing deuterated phthalate esters involves starting with a deuterated precursor. nih.gov One such precursor is phthalic acid-d4, where the four hydrogen atoms on the benzene (B151609) ring are replaced with deuterium. This deuterated phthalic acid can be prepared through methods like catalytic hydrogen-deuterium exchange on phthalic acid or by starting with a commercially available deuterated precursor. An efficient route utilizes inexpensive and readily available o-xylene-D10 as the labeled starting material, which is then oxidized to phthalic acid-D4. nih.govdoi.org This method offers high isotopic enrichment and chemical purity. nih.govdoi.org
The general approach involves a two-stage process:
Preparation of the Deuterated Intermediate: This step focuses on creating the phthalic acid or phthalic anhydride (B1165640) molecule with deuterium atoms incorporated at the 3, 4, 5, and 6 positions of the aromatic ring.
Esterification: The deuterated phthalic acid or its anhydride is then reacted with the corresponding alcohols, in this case, isopentyl alcohol and pentyl alcohol, to form the final diester.
Derivatization Techniques for this compound Synthesis
The esterification of phthalic acid-d4 with isopentyl alcohol and pentyl alcohol is a key derivatization step. To achieve this, a mixed esterification approach is necessary. Typically, the deuterated phthalic acid is first reacted with one of the alcohols (e.g., pentyl alcohol) to form a monoester intermediate. This intermediate is then reacted with the second alcohol (isopentyl alcohol) to yield the final asymmetric diester, this compound.
Modern esterification methods often employ mild reaction conditions to prevent any potential loss of deuterium. The use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) facilitates the reaction at room temperature, preserving the isotopic labeling. doi.org
Spectroscopic Characterization for Isotopic Confirmation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Integration Analysis
¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy is a primary tool for confirming the integration of deuterium. nih.gov In a standard ¹H NMR spectrum of a non-deuterated phthalate, the aromatic protons typically appear as a multiplet in the region of 7-8 ppm. mdpi.com For this compound, the absence or significant reduction of signals in this aromatic region provides direct evidence of successful deuteration at the phenyl ring. smolecule.com The remaining signals corresponding to the isopentyl and pentyl chains can be analyzed to confirm the esterification.
Quantitative NMR (qNMR) can also be employed to determine the concentration and purity of the synthesized compound by comparing the integrals of the analyte's signals to that of a known internal or external standard. researchgate.net
Interactive Data Table: Expected ¹H NMR Chemical Shifts for this compound
| Functional Group | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-D | Absent or significantly reduced | - | - |
| -OCH₂- (Pentyl) | ~4.3 | t | 2H |
| -OCH₂- (Isopentyl) | ~4.3 | t | 2H |
| -CH₂- (Pentyl chain) | ~1.7 & ~1.4 | m | 6H |
| -CH₂- & -CH- (Isopentyl chain) | ~1.7 & ~1.5 | m | 3H |
| -CH₃ (Pentyl) | ~0.9 | t | 3H |
| -CH₃ (Isopentyl) | ~0.9 | d | 6H |
Note: Chemical shifts are approximate and can be influenced by the solvent and other factors. t = triplet, d = doublet, m = multiplet.
Mass Spectrometry for Isotopic Purity Verification
Mass spectrometry (MS) is a critical technique for verifying the isotopic purity of this compound. nih.gov The mass spectrum of the deuterated compound will show a molecular ion peak that is 4 mass units higher than its non-deuterated counterpart due to the presence of four deuterium atoms. The relative intensities of the molecular ion peaks of the deuterated and any residual non-deuterated species allow for the calculation of the isotopic enrichment. doi.org
Gas chromatography-mass spectrometry (GC-MS) is commonly used for this analysis. mdpi.com The fragmentation pattern in the mass spectrum can also help confirm the structure of the molecule. A characteristic fragment ion for phthalates is often observed at m/z 149, corresponding to the protonated phthalic anhydride. mdpi.com For the d4-labeled compound, this fragment would be expected at m/z 153.
Interactive Data Table: Mass Spectrometry Data for this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ion (m/z) |
| Isopentyl Pentyl Phthalate | C₁₈H₂₆O₄ | 306.4 | 149 |
| This compound | C₁₈H₂₂D₄O₄ | 310.4 | 153 |
Vibrational Spectroscopy (FTIR, Raman) for Structural Elucidation
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in the molecule, further confirming its structure.
FTIR Spectroscopy: The FTIR spectrum of this compound will exhibit characteristic absorption bands. The most prominent will be the C=O stretching vibration of the ester groups, typically appearing around 1720-1740 cm⁻¹. The C-O stretching vibrations will also be present in the 1000-1300 cm⁻¹ region. The aromatic C-H stretching vibrations, usually seen around 3000-3100 cm⁻¹, will be absent or replaced by C-D stretching bands at a lower frequency (around 2200-2300 cm⁻¹) due to the heavier mass of deuterium.
Raman Spectroscopy: Raman spectroscopy is also a powerful tool for characterizing phthalate esters. nih.gov Phthalates as a group can be identified by a set of six characteristic Raman bands. nih.govdtu.dk The Raman spectrum of this compound would show these characteristic phthalate bands, with shifts in the bands associated with the aromatic ring due to deuteration. For instance, the C=O stretching band is also observable in the Raman spectrum. dtu.dk
Interactive Data Table: Key Vibrational Spectroscopy Bands for this compound
| Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) |
| C=O Stretch (Ester) | ~1730 | ~1726 |
| C-D Stretch (Aromatic) | ~2250 | Not typically strong |
| C-O Stretch (Ester) | ~1280 & ~1120 | Observable |
| Aromatic Ring Vibrations | Shifted compared to non-deuterated | Shifted compared to non-deuterated |
Advanced Analytical Methodologies Utilizing Isopentyl Pentyl Phthalate D4
Chromatographic Techniques for Separation Science
Chromatographic techniques are fundamental in the separation of complex mixtures, and they play a pivotal role in the analysis of phthalates. Both gas chromatography and liquid chromatography, particularly when coupled with mass spectrometry, are powerful tools for identifying and quantifying individual phthalate (B1215562) species. The choice between these techniques often depends on the specific phthalates of interest and the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications with Isopentyl Pentyl Phthalate-d4 as Internal Standard
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely employed technique for the analysis of volatile and semi-volatile organic compounds, including many phthalate esters. restek.comgcms.cz The use of this compound as an internal standard in GC-MS analysis helps to ensure the accuracy and precision of the results by compensating for any analyte loss during sample preparation and injection. researchgate.net
Achieving optimal separation of various phthalate isomers is a critical challenge in GC analysis due to their structural similarities. restek.com Many phthalates produce a common fragment ion at a mass-to-charge ratio (m/z) of 149, making the chromatographic resolution of co-eluting compounds essential for accurate quantification. restek.comgcms.cz
The optimization of GC parameters is crucial for enhancing the resolution of phthalate peaks. Key parameters that are often adjusted include:
Stationary Phase: The choice of the GC column's stationary phase significantly impacts the separation. Columns with different polarities, such as the Rtx-440 and Rxi-XLB, have been shown to provide good separation for a wide range of phthalates. restek.com
Oven Temperature Program: A carefully controlled temperature ramp allows for the sequential elution of phthalates based on their boiling points and interactions with the stationary phase. nih.gov
Carrier Gas Flow Rate: Optimizing the flow rate of the carrier gas (e.g., helium) can improve peak shape and resolution. restek.com
Injection Mode: Techniques like splitless injection are often used to maximize the transfer of analytes to the column, which is particularly important for trace-level analysis. nih.gov
Table 1: Commonly Optimized GC-MS Parameters for Phthalate Analysis
| Parameter | Description | Typical Setting/Value |
|---|---|---|
| Column Type | Capillary column with a specific stationary phase | HP-5-MS (5% diphenyl/95% dimethylsiloxane) nih.gov |
| Oven Program | Initial temp, ramp rate(s), final temp | Initial: 100°C, Ramp: 10-30°C/min nih.gov |
| Injector Temp | Temperature of the sample introduction port | 280°C nih.gov |
| Carrier Gas | Inert gas to carry the sample through the column | Helium |
| Injection Mode | Method of sample introduction | Splitless nih.gov |
| MS Transfer Line Temp | Temperature of the interface between GC and MS | 280°C nih.gov |
| Ionization Mode | Method of ionizing the analytes | Electron Ionization (EI) |
| MS Scan Mode | Method of detecting ions | Selected Ion Monitoring (SIM) or Full Scan |
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that provides a high degree of accuracy and precision. ontosight.ai The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the "spike"), such as this compound, to the sample before any processing. ontosight.aiptb.de
Because the isotopically labeled standard is chemically identical to the native analyte, it behaves in the same manner during extraction, cleanup, and analysis. ptb.de Any losses of the analyte during these steps will be mirrored by losses of the internal standard. By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately determined, regardless of incomplete recovery. osti.gov This makes IDMS a definitive method for the quantification of phthalates in various matrices. unizar.esresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches Employing this compound
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective alternative for the analysis of a broad range of phthalates, including those that are less volatile and not as amenable to GC-MS. mdpi.comsciforum.net The use of this compound as an internal standard is also critical in LC-MS/MS methods to ensure data quality. brjac.com.br
A significant advantage of tandem mass spectrometry is the ability to perform specific scan functions, such as precursor ion scans. For many phthalates, a characteristic fragment ion is produced during collision-induced dissociation. The most common fragment ion for a wide variety of phthalates is the protonated phthalic anhydride (B1165640) ion at m/z 149. mdpi.comsciforum.net
In a precursor ion scan, the mass spectrometer is set to detect all parent ions (precursors) that fragment to produce this specific product ion (m/z 149). This technique allows for the selective detection of compounds belonging to the phthalate class, even in complex sample matrices, thereby improving the specificity of the analysis. mdpi.com For certain phthalates, like dimethyl phthalate, a different characteristic precursor ion at m/z 163 is monitored. mdpi.com
High-resolution mass spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio of an ion with very high accuracy. nih.govresearchgate.net This enhanced mass accuracy allows for the determination of the elemental composition of an ion, which greatly increases the confidence in the identification of the detected compounds. nih.govlcms.cz
When analyzing phthalates, HRMS can distinguish between the target analytes and other co-eluting compounds that may have the same nominal mass but different elemental compositions. lcms.cznih.gov This high degree of selectivity is particularly valuable when analyzing complex samples where isobaric interferences are common. researchgate.net The combination of chromatographic separation with high-resolution mass analysis provides a powerful tool for the unambiguous identification and quantification of phthalates. lcms.cz
Sample Preparation and Extraction Protocols in Conjunction with this compound
The primary role of this compound in sample preparation is to act as a surrogate or internal standard. It is introduced into the sample at the very beginning of the analytical workflow. This allows for the correction of analyte losses that may occur during the multi-step extraction, concentration, and cleanup processes, as well as for variations in instrument response. mdpi.comnih.gov
Solid-Phase Extraction (SPE) is a widely adopted technique for the pre-concentration and purification of phthalates from complex environmental samples such as water and indoor air. researchgate.netgcms.cz The methodology involves passing a liquid sample through a solid sorbent material, which retains the analytes. kcia.or.kr The analytes are later eluted with a small volume of an organic solvent.
In a typical SPE workflow for phthalate analysis, a known quantity of this compound, along with other deuterated standards, is spiked into the environmental sample before extraction. sigmaaldrich.com Common sorbents used for phthalate extraction include octadecyl silica (B1680970) (C18) and styrene-divinylbenzene (SDB) copolymers. jst.go.jpresearchgate.net For instance, in the analysis of indoor air, samples are passed through an SDB cartridge, which is noted for its low blank values and ease of handling. jst.go.jpresearchgate.net The recovery of deuterated standards like DEHP-d4 and DBP-d4 from such cartridges has been shown to be consistently high, often exceeding 89%. jst.go.jpresearchgate.net The final quantification is based on the ratio of the native analyte response to the this compound response, which corrects for any procedural losses. mdpi.com
| Sorbent Type | Target Matrix | Typical Deuterated Standard Used | Reported Recovery Range | Reference |
|---|---|---|---|---|
| Styrene-Divinylbenzene (SDB) | Indoor Air | DBP-d4, DEHP-d4 | > 89.7% | jst.go.jpresearchgate.net |
| Octadecyl Silica (ODS) Filter | Indoor Air | DEP-d4, DBP-d4, BBP-d4, DEHP-d4 | 91.3% - 99.9% | jst.go.jp |
| C18 Cartridges | Whole Milk | DEHP-d4 | 73% - 119% | researchgate.net |
| Reduced Graphene Oxide-Coated Magnetic Nanoparticles | Water (Tap, Pond, Waste) | Dibutyl phthalate-3,4,5,6-d4 | 70% - 120% | sigmaaldrich.com |
Liquid-Liquid Extraction (LLE) is a conventional and effective technique for isolating phthalates from liquid samples, including beverages and water. mdpi.complos.org The principle of LLE is the partitioning of an analyte between two immiscible liquid phases. mdpi.com this compound is added as an internal standard to the aqueous sample prior to extraction with a water-immiscible organic solvent, such as hexane (B92381) or 1,1,2-trichlorotrifluoroethane. nih.govplos.org
For example, in a method developed for quantifying phthalates in coffee brews, samples were spiked with a surrogate standard solution and extracted three times with hexane. nih.gov The combined extracts were concentrated before being spiked with a deuterated internal standard for analysis. nih.gov The use of the standard corrects for variability in extraction efficiency and potential losses during solvent evaporation. mdpi.complos.org Studies have shown that a double extraction can achieve recovery of over 99% of the phthalate from a sample. plos.org
The matrix effect is a significant challenge in mass spectrometry-based analysis, where co-eluting substances from the sample matrix can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. mdpi.comjst.go.jp Deuterated internal standards like this compound are the gold standard for mitigating these effects. mdpi.com
Because the deuterated standard is structurally and chemically identical to the native analyte, it has the same chromatographic retention time and experiences the same ionization suppression or enhancement from the matrix. mdpi.com By calculating the ratio of the analyte's signal to the internal standard's signal, the matrix-induced variations are effectively normalized. mdpi.comjst.go.jp This approach is crucial when analyzing complex matrices such as food, beverages, or biological samples. mdpi.comnih.gov Comparing external calibration with standard addition calibration has shown that matrix effects are often observed in phthalate determination, making the use of an appropriate internal standard highly recommended. rsc.org
Quality Control and Assurance in Analytical Procedures
In analytical chemistry, quality control (QC) and quality assurance (QA) are paramount for generating reliable and defensible data. mdpi.com The use of this compound is an integral part of QC/QA protocols for phthalate analysis, ensuring the method's validity and the comparability of results over time and between laboratories. oup.comnih.gov
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. jst.go.jpresearchgate.net For phthalate quantification methods, validation involves evaluating parameters such as linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ). nih.govoup.com
This compound is used to establish these parameters accurately.
Linearity: Calibration curves are constructed by plotting the response ratio of the analyte to the internal standard against the analyte concentration. Excellent linearity is typically achieved, with coefficients of determination (R²) greater than 0.99. jst.go.jpresearchgate.net
Accuracy: Accuracy is assessed through recovery studies, where a sample matrix is spiked with a known amount of the target phthalate. The use of this compound corrects for any systematic errors during the procedure, and mean recoveries are often in the range of 70-120%. sigmaaldrich.comjst.go.jp
Precision: Precision is expressed as the relative standard deviation (RSD) of replicate measurements. The internal standard corrects for random variations, leading to improved precision. Reproducibility RSDs (RSDr) in interlaboratory studies have been reported in the range of 5.1–13.1%. jst.go.jp
| Parameter | Typical Value/Range | Significance | Reference |
|---|---|---|---|
| Linearity (R²) | > 0.995 | Indicates a strong correlation between concentration and instrument response ratio. | jst.go.jpresearchgate.net |
| Accuracy (Recovery) | 70 - 120% | Measures the agreement between the measured value and the true value. | sigmaaldrich.comjst.go.jp |
| Precision (RSDr) | 5.1% - 13.1% | Demonstrates the method's reproducibility under different laboratory conditions. | jst.go.jp |
| Limit of Detection (LOD) | 0.06 - 0.43 ng/mL | The lowest concentration of analyte that can be reliably detected. | oup.com |
| Horwitz Ratio (HorRat) | 0.31 - 0.79 | A measure of method precision acceptability; values <2 are generally considered satisfactory. | jst.go.jp |
Interlaboratory studies are essential for ensuring that analytical results from different laboratories are comparable, a key requirement for large-scale environmental monitoring and human biomonitoring studies. nih.govresearchgate.net These studies involve distributing identical samples to multiple participating laboratories for analysis. researchgate.net
The use of a common deuterated internal standard like this compound is crucial for harmonizing results. It helps to minimize variability arising from differences in sample preparation, instrumentation, and local matrix effects. oup.comnih.gov Research has shown that such proficiency testing schemes lead to a substantial improvement in laboratory performance over time. nih.gov For example, an interlaboratory validation for phthalates in indoor air demonstrated good reproducibility, with all Horwitz ratio (HorRat) values below 2, indicating that the method's precision was acceptable according to international protocols. jst.go.jp However, it is also critical that laboratories use certified standards from the same or comparable lots, as lot-to-lot discrepancies in standard concentrations can adversely affect the accuracy and comparability of results. oup.com
Environmental Monitoring and Distribution Research Using Isopentyl Pentyl Phthalate D4 As an Analytical Probe
Occurrence and Distribution of Phthalate (B1215562) Esters in Various Environmental Compartments
Phthalate esters are widely used as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). mdpi.com They are not chemically bound to the plastic matrix, allowing them to leach, migrate, and disperse into the environment, leading to their status as ubiquitous pollutants. srce.hraccustandard.com The use of isotopically labeled standards, such as Isopentyl Pentyl Phthalate-d4, is crucial for accurately determining the concentration of these contaminants in complex environmental samples. mdpi.com
Phthalates are semi-volatile organic compounds that can be released into the atmosphere from various sources, including industrial emissions and the aging of plastic products. bg.ac.rsepa.gov This results in their presence in both indoor and outdoor air. epa.gov Atmospheric transport and subsequent deposition, through both wet and dry processes, are significant pathways for the distribution of these contaminants into aquatic and terrestrial ecosystems. mdpi.comntnu.no For example, indoor air has been found to contain up to 13 mg/m³ of phthalates, with significant contributions from Diethyl Phthalate (DEP), Benzyl Butyl Phthalate (BBP), and Di(2-ethylhexyl) Phthalate (DEHP). epa.gov The accurate measurement of these atmospheric concentrations and deposition rates relies on robust analytical methods that employ internal standards to account for variability during sample collection and processing.
Phthalate esters are frequently detected in various aquatic environments, including rivers, lakes, oceans, and groundwater, as well as in the corresponding sediments. frontiersin.org They enter these systems through pathways like industrial and municipal effluent discharges, agricultural runoff, and atmospheric deposition. mdpi.comfrontiersin.org Concentrations can vary widely, from trace levels in the nanogram-per-liter (ng/L) range to higher levels of milligrams per liter (mg/L) in more polluted areas. frontiersin.org
Studies have consistently identified DEHP, Dibutyl Phthalate (DBP), and Diisobutyl Phthalate (DIBP) as some of the most dominant phthalates in aquatic systems. mdpi.comfrontiersin.org For instance, DEHP concentrations often exceed the annual average environmental quality standard of 1.3 μg/L set by the European Union. frontiersin.org In the Mediterranean Sea, sediment concentrations of DEHP have been recorded as high as 12 mg/kg. mdpi.com The analysis of these compounds in complex matrices like seawater and sediment often utilizes gas chromatography-mass spectrometry (GC-MS), where the use of deuterated internal standards like Dibutyl Phthalate-d4 (DBP-d4) and Di-n-hexyl Phthalate-d4 (DHP-d4) is essential for achieving reliable quantification. researchgate.net
| Phthalate | Location/Matrix | Concentration Range | Reference |
|---|---|---|---|
| Multiple PEs | River Water (Nigeria) | Up to 2,705 µg/L | frontiersin.org |
| Multiple PEs | Waterworks (China) | 0.02 - 0.77 µg/L | frontiersin.org |
| DEHP | Catalan Coast (Seawater) | Up to 12.74 µg/L | mdpi.com |
| DBP | Catalan Coast (Seawater) | Up to 4.62 µg/L | mdpi.com |
| DEHP | Abruzzo Coast (Sediment) | Up to 12 mg/kg | mdpi.com |
| DIBP | Abruzzo Coast (Sediment) | Up to 5.17 mg/kg | mdpi.com |
Soil environments become contaminated with phthalates through various routes, including the application of sewage sludge as fertilizer, irrigation with contaminated water, atmospheric deposition, and the degradation of plastic waste. researchgate.net DEHP and DBP are among the most frequently detected phthalates in agricultural, industrial, and urban soils, often accounting for 60-80% of the total phthalate concentration. researchgate.net Analytical methods for soil often involve extraction followed by GC-MS analysis. To ensure accuracy, these methods employ surrogate standards, such as Dibutyl Phthalate-3,4,5,6-d4, to monitor and correct for recovery rates during the complex extraction process, with acceptable recovery values typically ranging from 70% to 120%. researchgate.net
Analytical Applications in Food Contact Materials Research
Phthalates are widely used in food packaging materials, processing equipment, and other food contact materials (FCMs). bg.ac.rs Due to their nature as additives that are not chemically bonded to the polymer structure, they can migrate into foodstuffs. accustandard.combg.ac.rs This is particularly prevalent in fatty foods like oils, dairy products, and meat. bg.ac.rsresearchgate.net Consequently, the use of sensitive and accurate analytical methods, underpinned by the use of internal standards like this compound, is critical for monitoring compliance with regulatory limits and ensuring food safety. bg.ac.rslgcstandards.com
Migration is the transfer of chemical substances from food contact materials into food. The extent of phthalate migration depends on several factors, including the type of food (fatty foods are more susceptible), temperature, and contact time. researchgate.net Research has shown a clear trend of increasing phthalate concentrations in food products over their storage period.
One study investigated the migration of DBP and DEHP from textile packaging into a meat product (Gothaer salami) over 28 days at 4°C. The results showed a significant increase in the concentration of both phthalates over time, with levels of DEHP, in particular, rising substantially and exceeding the specific migration limit (SML) of 1.5 mg/kg set by the EU. potravinarstvo.com Another study found that phthalates from adhesives in paper bags migrated into sugar, with 57% to 74% of the original phthalate content transferring to the sugar after four months of storage. nih.gov
| Sample | Compound | Day 0 | Day 28 |
|---|---|---|---|
| Sample 1 | DBP | 0.40 | 3.37 |
| Sample 1 | DEHP | 0.58 | 14.66 |
| Sample 2 | DBP | ≤0.2 | 4.34 |
| Sample 2 | DEHP | 1.46 | 28.20 |
| Sample 3 | DBP | ≤0.2 | 8.27 |
| Sample 3 | DEHP | 1.67 | 14.84 |
| Sample 4 | DBP | 0.27 | 6.12 |
| Sample 4 | DEHP | 2.37 | 13.22 |
| Sample 5 | DBP | 0.32 | 11.11 |
| Sample 5 | DEHP | 1.91 | 15.42 |
The determination of phthalate levels in a wide variety of foods and beverages is a key component of food safety monitoring and human exposure assessment. Analytical techniques such as GC-MS and high-performance liquid chromatography (HPLC) are commonly used for this purpose. potravinarstvo.comd-nb.info To overcome challenges presented by complex food matrices, these methods invariably use internal standards, such as deuterated phthalates, to ensure the accuracy of the results. d-nb.info
A comprehensive UK Total Diet Study (TDS) analyzed 20 food groups for the presence of various phthalates. DEHP was the most frequently detected diester. food.gov.uk Di-n-butyl phthalate (DBP) and Diisobutyl phthalate (DIBP) were also found in multiple food groups, with the highest concentrations of DIBP observed in cereals, nuts, and oils & fats. food.gov.uk In a study of coffee brews, total phthalate concentrations were found to range from 159 to 5305 μg/L, with deuterated standards like Diethyl Phthalate-d4 and Bis(2-ethylhexyl) Phthalate-d4 being employed for quantification. d-nb.info
| Food Group | Diisobutyl Phthalate (DIBP) | Di-n-butyl Phthalate (DBP) | Di(2-ethylhexyl) Phthalate (DEHP) |
|---|---|---|---|
| Bread | 17 | 16 | 27 |
| Oils & Fats | 41 | 16 | 110 |
| Nuts | 49 | 28 | Not Reported |
| Miscellaneous Cereals | 81 | 14 | 130 |
| Meat Products | Not Reported | 15 | Not Reported |
| Fish | Not Reported | 9 | 29 |
| Milk | Not Reported | Not Reported | 25 |
Analysis of Phthalates in Consumer Products (Excluding Health Assessment)
Phthalate esters are widely used as plasticizers to impart flexibility and durability to plastics and as solvents or fixatives in other consumer goods. accustandard.com Because they are not chemically bound to the products, they can leach or evaporate over time, leading to their presence in numerous consumer items. toxicfreefuture.orgecocenter.org The use of certain phthalates is restricted in many consumer products due to regulatory actions. measurlabs.commdpi.com Consequently, robust analytical methods are essential for monitoring and compliance. Isotope-dilution gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods for this purpose, offering high sensitivity and specificity. nih.govjchr.org In these analyses, a deuterated internal standard such as this compound is added to samples to ensure accurate quantification of its corresponding analyte, PIPP, and to improve the reliability of measurements for other phthalates. nih.govnih.gov
Phthalates are common additives in the textile industry, particularly in polyvinyl chloride (PVC)-based materials, to enhance flexibility and durability. mdpi.com The analysis of these compounds in textiles and polymers is critical for quality control and regulatory compliance. Analytical methods, such as those compliant with international standards, are used to extract and measure phthalates from these materials. intertek.com
Research into the accurate determination of phthalates in PVC, for instance, highlights the necessity of a higher-order reference method. A study on the simultaneous analysis of 11 representative phthalates and one non-phthalate plasticizer in PVC utilized isotope dilution-gas chromatography/mass spectrometry (ID-GC/MS). nih.gov In such a method, a suite of deuterium-labeled phthalates, which would include this compound for the quantification of PIPP, is used. This approach allows for the effective separation and quantification of target plasticizers, achieving high accuracy and reproducibility with relative expanded uncertainty below 5.6%. nih.gov
Another study developed an LC-MS/MS screening method for the rapid detection of phthalates in textile samples. mdpi.com This method uses precursor ion scans characteristic of phthalates to improve specificity. While this particular study used other deuterated phthalates like BBP-d4 and DEHP-d4 as internal standards, it analyzed for a commercial isomer mixture of PIPP, demonstrating the need for an appropriate standard like this compound for precise quantification. mdpi.com
| Compound Name | Abbreviation | CAS Number | Typical Analytical Technique | Role of Isotope-Labeled Standard |
|---|---|---|---|---|
| Isopentyl Pentyl Phthalate | PIPP | 776297-69-9 | GC-MS, LC-MS/MS | Analyte quantified using this compound |
| Bis(2-ethylhexyl) phthalate | DEHP | 117-81-7 | GC-MS, LC-MS/MS | Analyte quantified using DEHP-d4 |
| Dibutyl phthalate | DBP | 84-74-2 | GC-MS, LC-MS/MS | Analyte quantified using DBP-d4 |
| Benzyl butyl phthalate | BBP | 85-68-7 | GC-MS, LC-MS/MS | Analyte quantified using BBP-d4 |
| Diisononyl phthalate | DINP | 28553-12-0 | GC-MS, LC-MS/MS | Analyte quantified using DINP (isotope labeled) |
Phthalates may be present in cosmetic and personal care products either as intentionally added ingredients—such as solvents in hair sprays or plasticizers in nail polishes—or as contaminants from raw materials or plastic packaging. nih.govnih.gov Given that some phthalates are forbidden in cosmetics by regulations like the European Union's Regulation (EC) No 1223/2009, sensitive analytical methods are required for their detection. intertek.comresearchgate.net
A five-year survey (2016-2020) analyzed 1,110 cosmetic samples from five categories for nine different phthalates, including PIPP. nih.gov The study employed GC-MS/MS and used deuterated internal standards (DEHP-d4, DNOP-d4) and a surrogate standard (BBP-d4) to ensure the reliability of the results. nih.gov While PIPP was on the list of analytes, it was not detected in the analyzed samples. However, DEHP and DBP were found in 4.86% of the samples at concentrations above the 1 µg/mL threshold. nih.gov The accurate quantification of PIPP in such a survey would rely on the use of this compound as the internal standard.
The analytical procedure typically involves weighing a sample, treating it, and performing an extraction. nih.govresearchgate.net The extract is then analyzed by a GC/MS system. nih.gov Quantification is performed by creating a calibration curve and using an internal standard, such as this compound, to correct for any analytical variability. researchgate.net This ensures that the reported concentrations are accurate.
| Cosmetic Category | Samples Analyzed (n) | Positive Samples (n) | Positive Samples (%) | Detected Phthalates |
|---|---|---|---|---|
| Soaps and Shampoos | 360 | 27 | 7.50% | DEHP, DBP |
| Hand and Body Creams | 320 | 18 | 5.63% | DEHP |
| Lip Gloss and Lipsticks | 150 | 5 | 3.33% | DEHP |
| Nail Polish | 60 | 1 | 1.66% | DEHP, DBP |
| Facial Makeup and Skincare | 220 | 3 | 1.36% | DEHP, DBP |
Phthalates are widely used in building materials, most notably in PVC products like flooring, wall coverings, and cables. toxicfreefuture.orgecocenter.org Since these plasticizers are not chemically bonded to the polymer, they can migrate out over time, contaminating indoor air and settling in dust. ecocenter.org Indoor dust acts as a sink for many indoor pollutants and is considered a significant pathway for human exposure.
Studies have investigated the link between phthalate concentrations in indoor dust and building characteristics. One such study examined dust from 390 homes and found that concentrations of DEHP and Butyl Benzyl Phthalate (BBP) were associated with the amount of PVC flooring and wall coverings. researchgate.netnih.gov Another pilot study in elementary schools in Seoul analyzed phthalates in indoor dust from classrooms and libraries. koreascience.kr Using GC-MS, the study found that DEHP and Diisononyl phthalate (DINP) were present at the highest concentrations. koreascience.kr
For these assessments, this compound serves as a crucial analytical probe. When researchers analyze dust samples for a range of phthalates, including PIPP, they employ methods like ultrasonic extraction followed by GC-MS analysis. koreascience.krnjmu.edu.cn The addition of this compound as an internal standard at the beginning of the sample preparation process is essential for accurately quantifying the level of PIPP contamination in the dust and, by extension, assessing the contribution of various building materials to indoor pollution.
| Phthalate | Detection Rate (%) | Median Concentration (mg/kg) | Concentration Range (mg/kg) |
|---|---|---|---|
| Diethyl phthalate (DEP) | 100 | 24.7 | 2.8 - 198 |
| Di-n-butyl phthalate (DBP) | 100 | 74.2 | 18.4 - 384 |
| Bis(2-ethylhexyl) phthalate (DEHP) | 100 | 2190 | 1100 - 6480 |
| Diisononyl phthalate (DINP) | 94.7 | 2960 | ND - 14900 |
Biotransformation and Degradation Pathway Elucidation of Phthalate Esters Utilizing Deuterated Analogs for Mechanistic Insight
Microbial Degradation of Phthalate (B1215562) Esters in Environmental Systems
Microbial breakdown is a primary route for the removal of phthalate esters from the environment. preprints.orgnih.govresearchgate.net Diverse communities of bacteria and fungi in soil and aquatic systems possess the enzymatic machinery to degrade these compounds. preprints.orgmdpi.com The general mechanism involves the initial hydrolysis of the diester to its corresponding monoester and alcohol, followed by further degradation of the phthalate monoester. nih.govrsc.org
The biodegradation of phthalate esters proceeds through a stepwise process. The initial and often rate-limiting step is the hydrolysis of one of the ester bonds by microbial esterases or lipases to form a monoalkyl phthalate and the corresponding alcohol. d-nb.info For Isopentyl Pentyl Phthalate-d4, this would result in the formation of deuterated mono-isopentyl phthalate and pentanol, or deuterated mono-pentyl phthalate and isopentanol.
This initial hydrolysis is followed by the cleavage of the second ester bond, yielding phthalic acid-d4 and the other alcohol. Phthalic acid is a central intermediate in the aerobic degradation pathway of many phthalates. preprints.orgnih.gov It is then typically hydroxylated by dioxygenase enzymes and subsequently enters central metabolic pathways, such as the TCA cycle, leading to complete mineralization to CO2 and H2O. preprints.org
Studies on various phthalate-degrading microbial strains, such as those from the genera Gordonia, Pseudomonas, and Rhodococcus, have confirmed this general pathway. preprints.org While specific studies on this compound are not prevalent in the reviewed literature, the degradation pathway can be inferred from studies on structurally similar phthalates like di-(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP). preprints.orgmdpi.com The use of deuterated analogs in such studies helps to definitively identify metabolites derived from the administered compound against a background of other organic molecules.
Table 1: Postulated Microbial Degradation Intermediates of this compound
| Parent Compound | Primary Metabolite | Secondary Metabolite | Final Mineralization Products |
| This compound | Mono-isopentyl phthalate-d4 / Mono-pentyl phthalate-d4 | Phthalic acid-d4 | Carbon Dioxide (CO2) and Water (H2O) |
Kinetic studies of phthalate biodegradation reveal that the rate of degradation is influenced by several factors, including the structure of the phthalate ester, the microbial community present, and environmental conditions such as pH and temperature. preprints.orgmdpi.com Generally, phthalates with shorter alkyl chains are degraded more rapidly than those with longer or more branched chains. mdpi.com
The use of deuterated standards, such as d4-DEHP, has been instrumental in quantifying degradation rates in complex matrices like floor dust. rsc.orgnih.gov In one such study, the biodegradation of d4-DEHP in house dust was quantified, showing a decrease of up to 10.3% over three weeks under high humidity conditions. nih.gov These studies demonstrate that microbial activity can contribute significantly to the removal of phthalates from indoor environments. rsc.orgnih.gov
In natural sediments, studies using deuterated dimethyl phthalate (d4-DMP) have helped to distinguish biodegradation from other removal processes like sorption. sfu.ca Such research indicated high rates of microbial transformation for several phthalates, with half-lives that can be on the order of days under optimal conditions. sfu.ca While specific kinetic data for this compound is not available, it is expected that its degradation rate would be influenced by its mixed, branched alkyl chains, potentially leading to slower degradation compared to simpler phthalates.
In Vitro Metabolic Studies of Phthalate Esters (Excluding Human Clinical Data)
In vitro studies using cell cultures or tissue homogenates are crucial for understanding the metabolic pathways of xenobiotics without conducting whole-animal studies. The use of deuterated phthalates in these systems allows for precise measurement of metabolic products.
Studies on the in vitro metabolism of phthalates like DEHP and DBP in rat testicular cell cultures have shown that these compounds are metabolized to their respective monoesters. nih.gov For instance, in a 3D testicular co-culture system, DEHP was metabolized to mono-(2-ethylhexyl) phthalate (MEHP). nih.gov The extent of metabolism varied depending on the specific phthalate, with those having shorter alkyl chains being metabolized more readily. nih.gov
In liver microsome preparations from rats, deuterated di-n-octyl phthalate (D4-DnOP) was shown to be hydrolyzed to its monoester, D4-MnOP, which was then further metabolized to oxidative products. industrialchemicals.gov.au This demonstrates the liver's capacity for both Phase I (hydrolysis and oxidation) and potential Phase II (conjugation) metabolism of phthalates.
Applying these findings to this compound, it is expected that in vitro systems would metabolize it first to its deuterated monoesters, mono-isopentyl phthalate-d4 and mono-pentyl phthalate-d4. Subsequent oxidative modifications to the alkyl chains, similar to those seen for DEHP and DnOP, would likely follow. nih.govresearchgate.net The deuterium (B1214612) label would facilitate the tracking and quantification of these metabolites, providing clear evidence of the metabolic fate of the compound within the in vitro model.
Enzyme-Catalyzed Biotransformation in Model Systems
The initial and rate-limiting step in the breakdown of phthalate esters is the hydrolysis of the two ester bonds, which is catalyzed by enzymes such as esterases, lipases, and cutinases. d-nb.infofrontiersin.orgjst.go.jp This enzymatic action results in the formation of a monoalkyl phthalate and the corresponding alcohol, followed by the hydrolysis of the second ester bond to yield phthalic acid and another alcohol molecule. frontiersin.orgresearchgate.net
Microbial enzymes exhibit varying degrees of specificity towards phthalate esters based on the length of their alkyl chains. researchgate.netplos.org Research has shown that bacteria, in particular, possess esterases capable of hydrolyzing medium-chain (C3-C5) dialkyl phthalate esters. d-nb.info Isopentyl Pentyl Phthalate, with its C5 alkyl chains, falls into this category. nih.gov Model systems using bacterial strains have been instrumental in characterizing these enzymes. For instance, esterases isolated from Micrococcus sp. strain YGJ1 and various Bacillus species have demonstrated effectiveness in hydrolyzing these medium-chain phthalates. d-nb.info Similarly, a cold-active hydrolase identified as DphB, sourced from a metagenomic library, showed high specificity for hydrolyzing dipropyl (C3), dibutyl (C4), and dipentyl (C5) phthalates into their corresponding monoalkyl esters. plos.org
| Enzyme/Enzyme Source | Substrate Specificity (Alkyl Chain Length) | Key Findings | References |
|---|---|---|---|
| Esterase from Micrococcus sp. YGJ1 | Medium-chain (C3-C5) | Effectively hydrolyzes medium-chain dialkyl phthalate esters. | d-nb.info |
| Esterases from Bacillus sp. | Medium-chain (C3-C5) | Catalyzes the hydrolysis of C3-C5 phthalate esters. | d-nb.info |
| DphB Hydrolase (Metagenomic Library) | Medium-chain (C3-C5), especially Dipropyl, Dibutyl, and Dipentyl Phthalates | A cold-active enzyme that specifically hydrolyzes one ester bond of medium-chain phthalates. | plos.org |
| Esterase from Nocardia erythropolis | General Phthalate Esters (e.g., DEHP) | Enzyme production is induced by the presence of phthalate esters. | jst.go.jptandfonline.com |
| Esterases from Geobacillus sp. and Bacillus subtilis | Short- and Long-chain (e.g., DBP, DEHP) | Demonstrated effective hydrolysis of ester bonds in both aqueous and soil systems. | researchgate.net |
Deuterated Analogs for Tracing Metabolic Pathways
The elucidation of complex metabolic pathways for xenobiotics like phthalate esters is greatly facilitated by the use of stable isotope-labeled compounds. nih.govjst.go.jp this compound, which contains four deuterium (²H) atoms on its benzene (B151609) ring, is an example of such a tracer. mdpi.comscbt.com Deuterium labeling provides a powerful tool for distinguishing the administered compound and its subsequent metabolites from endogenous or background levels of the same, unlabeled chemical in complex biological or environmental samples. mdpi.comrsc.org
When this compound is introduced into a model system (e.g., a microbial culture or an environmental microcosm), the deuterium atoms act as a stable, heavy isotopic signature. jst.go.jp As the compound undergoes biotransformation, this signature is retained in its breakdown products. Analytical techniques, particularly those coupling chromatography with mass spectrometry (LC-MS/MS or GC-MS), can selectively detect the deuterated parent compound and its metabolites based on their unique mass-to-charge ratios. researchgate.netmdpi.com
This approach offers several key advantages for mechanistic insight:
Unambiguous Identification : It allows for the confident identification of true metabolites derived from the target compound, filtering out interfering signals from the sample matrix. nih.govsemanticscholar.org
Pathway Elucidation : By identifying the sequence of labeled metabolites that appear over time, researchers can piece together the degradation pathway step-by-step. For example, the appearance of deuterated mono-isopentyl phthalate and deuterated phthalic acid would confirm a stepwise hydrolysis pathway.
Quantification and Kinetics : Deuterated analogs are frequently used as internal standards to achieve highly accurate quantification of metabolic products, enabling the study of degradation kinetics. mdpi.com
For instance, studies on other phthalates have successfully used ring-deuterated (d4) or alkyl-chain-labeled analogs to trace the formation of primary hydrolytic monoesters and secondary oxidized metabolites in urine and serum, confirming the principal metabolic routes. researchgate.net The use of stable isotope labeling coupled with high-resolution mass spectrometry is a cornerstone of modern metabolomics for tracking the fate of environmental contaminants. nih.govsemanticscholar.orgnih.gov
| Parent Compound Example | Primary Metabolite (Hydrolysis) | Secondary Metabolites (Oxidation) | Final Degradation Product (Aerobic) | References |
|---|---|---|---|---|
| This compound | Mono-isopentyl Phthalate-d4 / Mono-pentyl Phthalate-d4 | Hydroxylated and Carboxylated Monoesters-d4 | Protocatechuate-d4 intermediates | researchgate.netnih.govresearchgate.net |
| Di-n-pentyl Phthalate (DPP) | Mono-n-pentyl Phthalate (MPP) | Mono(4-hydroxypentyl) Phthalate (MHPP), Mono(4-oxopentyl) Phthalate (MOPP) | Phthalic Acid (PA) | researchgate.net |
| Di(2-ethylhexyl) Phthalate (DEHP) | Mono(2-ethylhexyl) Phthalate (MEHP) | Mono(2-ethyl-5-hydroxyhexyl) Phthalate (5OH-MEHP), Mono(2-ethyl-5-oxohexyl) Phthalate (5oxo-MEHP) | Phthalic Acid (PA) | researchgate.net |
Advanced Research Applications and Future Directions for Isopentyl Pentyl Phthalate D4
Development of Novel Sensor Technologies for Phthalate (B1215562) Detection
The creation of sensitive and selective sensor technologies for the rapid detection of phthalates is a significant goal in environmental monitoring. While Isopentyl Pentyl Phthalate-d4 is not a direct component of the sensing materials themselves, it is indispensable for the validation and calibration of these emerging technologies.
Novel sensors, including electrochemical and biosensors, offer the promise of real-time, on-site phthalate detection. However, to ensure their accuracy and reliability, these sensors must be rigorously tested against established, high-precision methods. Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique used for this purpose. epa.govyoutube.com In this context, this compound serves as the ideal internal standard.
During the validation process, sensor readings from environmental samples are compared against results obtained through IDMS. By adding a known quantity of this compound to a sample extract, analysts can use IDMS to determine the precise concentration of the corresponding non-deuterated phthalate, correcting for any sample loss or matrix interferences during the analytical process. nih.govosti.gov This highly accurate measurement provides the benchmark against which the novel sensor's performance, including its sensitivity, selectivity, and accuracy, is judged. Therefore, the development and deployment of reliable new phthalate sensors are fundamentally reliant on the availability of high-purity deuterated standards like this compound for calibration and validation.
Integration into High-Throughput Screening Methodologies for Environmental Contaminants
High-Throughput Screening (HTS) is increasingly used in environmental science to rapidly assess large numbers of samples for the presence of contaminants like phthalates. nih.govcriver.combiocompare.com These automated workflows are essential for large-scale environmental monitoring programs and toxicological studies. The speed of HTS necessitates analytical methods that are not only fast but also robust and reliable.
The integration of this compound as an internal standard is crucial for maintaining data quality in HTS campaigns that utilize mass spectrometry-based detection. researchgate.net Environmental samples, such as water, soil, and biota, are often complex matrices that can interfere with the analytical signal, causing ion suppression or enhancement. nih.gov This "matrix effect" can lead to significant inaccuracies in quantification.
By adding this compound to every sample at the beginning of the workflow, its chemically identical nature ensures that it experiences the same matrix effects and procedural variations as the target analyte (Isopentyl Pentyl Phthalate). nih.gov The mass spectrometer distinguishes between the deuterated standard and the native analyte based on their mass difference. The ratio of their signals is used for quantification, effectively normalizing the results and canceling out variations. This stable isotope dilution approach ensures that the data generated from HTS is accurate and comparable across thousands of samples, making it an indispensable component of modern environmental screening.
Application in Standard Reference Material Development and Validation
Standard Reference Materials (SRMs) are fundamental to achieving accuracy and inter-laboratory consistency in chemical measurements. epa.govnist.gov These materials have certified concentrations of specific analytes and are used to validate analytical methods and calibrate instruments. Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for assigning the certified values of organic compounds in SRMs, and deuterated standards like this compound are at the core of this process. youtube.comykcs.ac.cn
In the development of an SRM for phthalates in a specific matrix (e.g., soil, sediment, or a polymer), a candidate material is prepared and meticulously analyzed to determine the exact concentration of the target phthalates. ykcs.ac.cn To achieve the highest level of accuracy, a known mass of the SRM candidate is spiked with a precisely known mass of this compound. The sample then undergoes extraction and analysis by mass spectrometry.
By measuring the altered isotopic ratio of the phthalate in the mixture, the original concentration in the SRM can be calculated with very high precision and accuracy, as the method is largely unaffected by analyte loss during sample preparation. epa.govosti.gov This IDMS-based value assignment provides the certified concentration for the SRM. Authoritative laboratories use this technique to verify certification results, ensuring the reliability of the reference material. ykcs.ac.cn Thus, this compound is a critical enabler for the production of the very standards that underpin the quality assurance framework of environmental testing laboratories worldwide.
| Parameter | Description | Role of this compound |
| Analyte | Isopentyl Pentyl Phthalate | The target compound for which concentration is being certified in the SRM. |
| Matrix | Soil, PVC, Sediment, etc. | The material in which the analyte is present. |
| Internal Standard | This compound | A known amount is added to a known amount of the SRM candidate. |
| Technique | Isotope Dilution Mass Spectrometry (IDMS) | Measures the ratio of the native analyte to the deuterated standard. |
| Outcome | Certified Concentration | Highly accurate and precise concentration of the analyte in the SRM. |
Emerging Analytical Challenges and the Role of this compound
The field of environmental analysis faces continuous challenges, including the need to detect ever-lower concentrations of contaminants, identify new or replacement chemicals, and analyze increasingly complex sample types. ugr.es this compound is a key tool for developing and validating the robust analytical methods required to meet these challenges.
One significant challenge is the proliferation of phthalate replacements and isomers, some of which may also pose health risks. nih.govaccustandard.com Analytical methods must be able to distinguish between different isomers and accurately quantify them, often at trace levels. Developing such methods relies on the use of specific, isotopically labeled internal standards for each target analyte to ensure accurate identification and quantification.
Furthermore, the ubiquitous nature of phthalates leads to a high probability of background contamination during analysis, which can compromise the quantification of low-level samples. epa.gov The use of an internal standard like this compound helps to correct for analytical variability and provides a more reliable measure of the true sample concentration, distinct from any background interference. As researchers investigate phthalates in novel matrices like microplastics or complex biological tissues, the ability of deuterated standards to compensate for severe matrix effects becomes even more critical for generating reliable data. nih.govnih.gov
Computational Chemistry and Modeling Approaches for Phthalate Behavior Prediction (Involving Deuterated Analogs)
Computational chemistry and molecular modeling are powerful tools for predicting the environmental fate, toxicity, and metabolic pathways of phthalates. nih.govnih.gov While models typically focus on the behavior of the non-deuterated compounds, deuterated analogs like this compound play a crucial role in validating these computational predictions and probing specific molecular behaviors.
One key application is in the study of kinetic isotope effects (KIEs). nih.gov The rate of a chemical reaction can change when an atom is replaced by one of its isotopes. By studying the degradation or metabolic rates of both Isopentyl Pentyl Phthalate and its d4-labeled counterpart, researchers can gain insight into the reaction mechanisms at a molecular level. Computational models can be used to predict the KIE for a proposed reaction pathway. nih.gov Experimental measurements using the deuterated standard can then be used to confirm or refute the modeled mechanism. This synergy between computational prediction and experimental validation is essential for accurately understanding how phthalates are broken down in biological systems and the environment. nih.gov
Additionally, experimental data generated using this compound as an internal standard is used to build and validate broader predictive models. For instance, data on how phthalates partition between different environmental compartments (water, soil, air) or how they are metabolized in vitro can be used to refine and test the accuracy of computational toxicology and environmental fate models. nih.govacs.org
Q & A
Q. What analytical techniques are recommended for quantifying Isopentyl Pentyl Phthalate-d4 (IPP-d4) in environmental samples?
Methodological Answer:
- Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. Deuterated internal standards (e.g., IPP-d4) improve accuracy by correcting for matrix effects .
- Calibration curves should be prepared using certified reference materials (e.g., >97% purity standards) to ensure traceability. Include blank samples to monitor contamination .
- For complex matrices (e.g., soil or biological tissues), employ solid-phase extraction (SPE) with C18 cartridges to isolate IPP-d4 from interferents .
Q. How should IPP-d4 be stored to ensure stability in long-term studies?
Methodological Answer:
- Store IPP-d4 in sealed, amber glass vials under inert gas (e.g., argon) at room temperature to prevent photodegradation and hydrolysis. Avoid refrigeration, as condensation may introduce moisture .
- Conduct periodic stability tests using GC-MS to monitor decomposition products (e.g., phthalic acid derivatives). Report degradation rates in publications to contextualize data .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported degradation rates of IPP-d4 across different environmental conditions?
Methodological Answer:
- Perform controlled microcosm experiments to isolate variables (e.g., pH, microbial activity, UV exposure). Use isotopically labeled IPP-d4 to track degradation pathways via high-resolution mass spectrometry (HRMS) .
- Compare kinetic models (e.g., first-order vs. biphasic decay) and validate with field data. Discrepancies often arise from unaccounted variables like biofilm interactions or co-contaminant inhibition .
Q. What experimental designs are optimal for studying IPP-d4’s interaction with endocrine receptors in vitro?
Methodological Answer:
- Use competitive receptor-binding assays with human estrogen receptor-alpha (ERα) or androgen receptor (AR) isoforms. Include positive controls (e.g., diethylstilbestrol) and negative controls (solvent-only) .
- For mechanistic insights, pair assays with molecular docking simulations to predict binding affinities. Validate findings using CRISPR-edited cell lines to knockout specific receptors .
Q. How can isotopic dilution techniques improve the accuracy of IPP-d4 quantification in metabolomic studies?
Methodological Answer:
- Spike samples with deuterated IPP-d4 as an internal standard before extraction. This corrects for losses during sample preparation and ion suppression in MS detection .
- Optimize the deuterium/hydrogen (D/H) ratio to avoid spectral overlap. Use software tools (e.g., XCMS Online) for automated peak alignment and isotopic pattern recognition .
Methodological Challenges and Solutions
Q. What strategies mitigate matrix effects when analyzing IPP-d4 in lipid-rich biological samples?
Methodological Answer:
- Employ matrix-matched calibration standards prepared in surrogate lipid matrices (e.g., fish oil or adipose tissue homogenates) .
- Use post-column infusion during LC-MS runs to identify and compensate for ion suppression zones. Adjust mobile phase composition (e.g., increase acetonitrile%) to reduce lipid co-elution .
Q. How to design a robust QA/QC protocol for IPP-d4 analysis in multi-laboratory studies?
Methodological Answer:
- Distribute homogenized reference samples to all participating labs. Mandate reporting of recovery rates (85–115%) and limit of quantification (LOQ) values.
- Conduct inter-laboratory comparisons using ANOVA to identify systematic biases. Publish raw data in supplementary materials for transparency .
Data Interpretation and Reporting
Q. How should researchers address conflicting data on IPP-d4’s ecotoxicological thresholds?
Methodological Answer:
- Perform species sensitivity distribution (SSD) analysis to derive probabilistic thresholds. Include metadata on test organisms’ life stages and exposure durations .
- Use meta-regression to assess the impact of study design (e.g., static vs. flow-through systems) on toxicity endpoints. Highlight methodological inconsistencies in discussion sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
